molecular formula C15H22BrNO5 B4040477 3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid

3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid

Cat. No.: B4040477
M. Wt: 376.24 g/mol
InChI Key: LBTKDTGLLYTTJW-UHFFFAOYSA-N
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Description

3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid is a complex organic compound that combines a brominated phenoxy group with a dimethylamino propyl chain, forming a salt with oxalic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine typically involves the following steps:

    Bromination: 2,6-dimethylphenol is brominated using bromine in glacial acetic acid to yield 4-bromo-2,6-dimethylphenol.

    Etherification: The brominated phenol is then reacted with 3-chloropropan-1-amine in the presence of a base such as potassium carbonate to form 3-(4-bromo-2,6-dimethylphenoxy)propan-1-amine.

    Dimethylation: The resulting amine is further reacted with formaldehyde and formic acid to introduce the N,N-dimethyl groups, yielding 3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine.

    Salt Formation: Finally, the amine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions, typically using hydrogen gas and a palladium catalyst, can convert the brominated phenoxy group to a phenol.

    Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles such as thiols or amines replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Phenols.

    Substitution: Thiophenols or substituted amines.

Scientific Research Applications

3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The brominated phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the dimethylamino propyl chain can interact with negatively charged sites on proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine is unique due to its combination of a brominated phenoxy group and a dimethylamino propyl chain, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-bromo-2,6-dimethylphenoxy)-N,N-dimethylpropan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO.C2H2O4/c1-10-8-12(14)9-11(2)13(10)16-7-5-6-15(3)4;3-1(4)2(5)6/h8-9H,5-7H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTKDTGLLYTTJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCCN(C)C)C)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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